6-ethynyl-3-oxabicyclo[3.1.0]hexane, Mixture of diastereomers
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Overview
Description
6-Ethynyl-3-oxabicyclo[310]hexane, a mixture of diastereomers, is a bicyclic compound characterized by its unique structure, which includes an ethynyl group and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethynyl-3-oxabicyclo[3.1.0]hexane typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a suitable alkyne with an epoxide in the presence of a catalyst. For instance, the reaction between 1,3-butadiene monoxide and acetylene in the presence of a palladium catalyst can yield the desired bicyclic compound.
Industrial Production Methods
Industrial production of 6-ethynyl-3-oxabicyclo[3.1.0]hexane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography to separate the diastereomers.
Chemical Reactions Analysis
Types of Reactions
6-Ethynyl-3-oxabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can open the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
6-Ethynyl-3-oxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-ethynyl-3-oxabicyclo[3.1.0]hexane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions, while the oxirane ring can form covalent bonds with nucleophiles. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.1.0]hexane: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
6-Methyl-3-oxabicyclo[3.1.0]hexane: Contains a methyl group instead of an ethynyl group, affecting its chemical properties and reactivity.
Uniqueness
6-Ethynyl-3-oxabicyclo[3.1.0]hexane is unique due to the presence of both an ethynyl group and an oxirane ring, which confer distinct reactivity and potential for diverse applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
2095613-86-6 |
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Molecular Formula |
C7H8O |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
6-ethynyl-3-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H8O/c1-2-5-6-3-8-4-7(5)6/h1,5-7H,3-4H2 |
InChI Key |
PXHPTQXRTGMFMH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1C2C1COC2 |
Purity |
95 |
Origin of Product |
United States |
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